
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H13N3O3S2 and its molecular weight is 359.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Heterocyclic Chemistry
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)propanamide is part of a class of compounds that exhibit bioactive properties due to the presence of heterocyclic components like furan. Research indicates that such furanyl-substituted nucleobases and their analogues are significant in medicinal chemistry, especially in the development of antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs. These compounds are often compared with their aryl counterparts to assess the impact of bioisosteric replacement on their activities (Ostrowski, 2022).
Chemical Inhibitors and Drug Metabolism
Although not directly connected to the specific compound , it's worth noting the importance of furan derivatives in the realm of drug metabolism. Furan derivatives are often used as chemical inhibitors for various cytochrome P450 (CYP) isoforms in human liver microsomes, playing a crucial role in drug-drug interaction predictions. This highlights the importance of furan derivatives in understanding and manipulating drug metabolism (Khojasteh et al., 2011).
Heterocyclic Chemistry and CNS Activity
The presence of heterocyclic components such as furan in compounds suggests potential central nervous system (CNS) activity. Heterocyclic compounds with functional groups like furan are known to exhibit a wide range of CNS effects, which could range from depression to euphoria or even convulsion. This broad spectrum of potential CNS activity makes these compounds of significant interest in the development of novel CNS drugs (Saganuwan, 2017).
Chemical Reactions and Biological Activities
Furan derivatives are also significant in the synthesis of various biologically active compounds. Reactions involving arylmethylidene derivatives of 3H-furan-2-ones with different nucleophiles lead to the formation of a wide range of compounds like amides, pyrrolones, and benzofurans, each with potential biological activities. This versatility in chemical reactions underlines the potential of furan derivatives in the synthesis of novel drugs with varied biological activities (Kamneva et al., 2018).
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-14(18-11-3-1-6-17-10-11)5-7-19-15(21)13(24-16(19)23)9-12-4-2-8-22-12/h1-4,6,8-10H,5,7H2,(H,18,20)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOYMZFDVAZEL-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2404520.png)
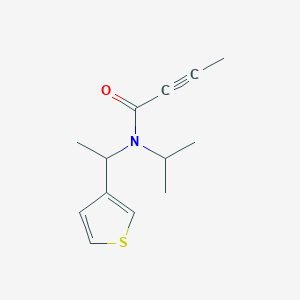
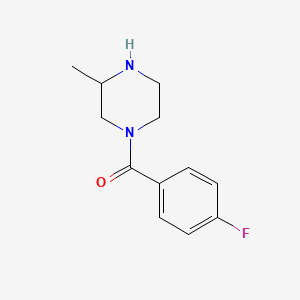
![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)
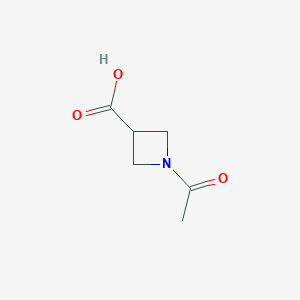
![N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404529.png)
![8-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2404530.png)
![(3S,4R)-4-(Hydroxymethyl)-3-[(1S)-1-hydroxy-5-methylhexyl]oxolan-2-one](/img/structure/B2404532.png)
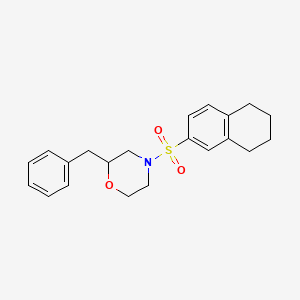
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2404536.png)
![4-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2404539.png)
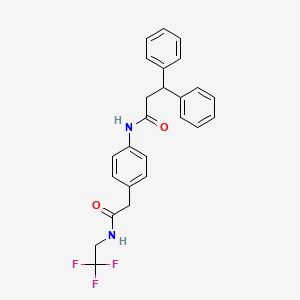
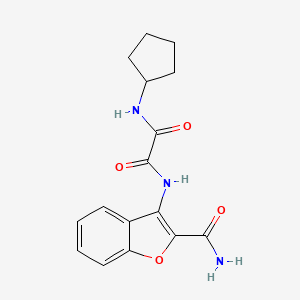
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2404543.png)